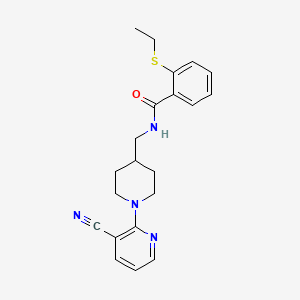

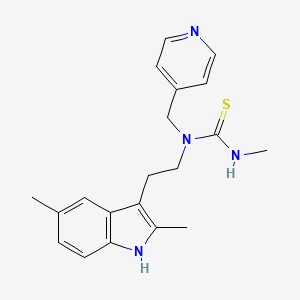

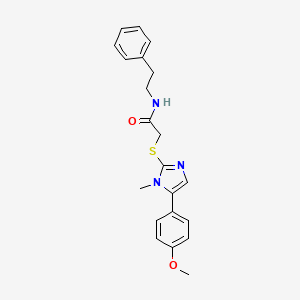

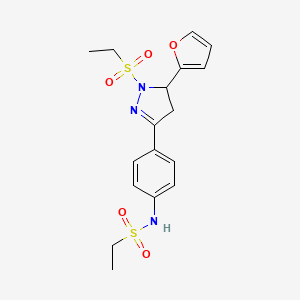

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

科学的研究の応用

1. Anti-Acetylcholinesterase Activity

A study on piperidine derivatives, closely related to the compound , demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives were synthesized and evaluated, with certain substitutions leading to increased activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed extremely potent inhibition of acetylcholinesterase, making it a candidate for antidementia agent development (Sugimoto et al., 1990).

2. Synthesis and Bioactivity of Benzamides and Metal Complexes

Research involving the synthesis of benzamides and their metal complexes, including piperidine derivatives, was conducted to explore their structural features and bioactivity. These compounds showed promising in vitro antibacterial activity against various bacterial strains. Copper complexes, in particular, exhibited higher activities compared to the free ligands (Khatiwora et al., 2013).

3. Synthesis of Piperidines for Therapeutic Applications

A formal hetero-ene reaction involving amino acid derivatives was used to synthesize trisubstituted piperidines. The product distribution and diastereoselectivity of these compounds varied based on the type of Lewis acid and nitrogen-protecting group used. This research provides valuable insights into the synthesis of piperidines, which can be applied in the development of various therapeutic agents (Laschat et al., 1996).

4. Neuroleptic Activity of Benzamides

The synthesis and evaluation of benzamides, including those with piperidine structures, for neuroleptic activity were investigated. These compounds were assessed for their potential as neuroleptics, with some showing inhibitory effects on apomorphine-induced behavior in rats. This research could contribute to the development of new treatments for psychosis (Iwanami et al., 1981).

5. Synthesis of Piperidine Derivatives for Colorimetric Sensing

Research on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar to the compound , revealed their potential in colorimetric sensing of fluoride anions. This capability, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the application of these compounds in chemical sensing technologies (Younes et al., 2020).

特性

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-2-27-19-8-4-3-7-18(19)21(26)24-15-16-9-12-25(13-10-16)20-17(14-22)6-5-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGWZUNKWBUNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

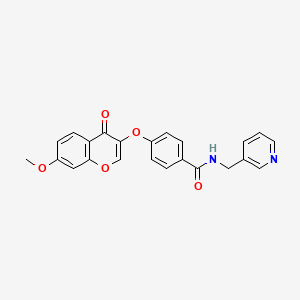

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)

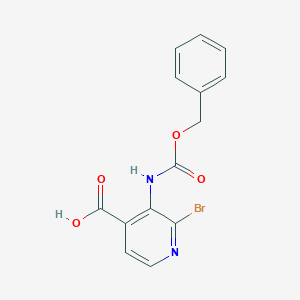

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)